molecular formula C17H25NO7S B1140620 (S)-N-Boc-L-homoserine Methyl Ester Tosylate CAS No. 120042-09-3

(S)-N-Boc-L-homoserine Methyl Ester Tosylate

Cat. No.: B1140620
CAS No.: 120042-09-3
M. Wt: 387.4 g/mol
InChI Key: MIZRHFQHMHMZLF-AWEZNQCLSA-N
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Description

(S)-N-Boc-L-homoserine Methyl Ester Tosylate is a chemical compound that plays a significant role in organic synthesis. It is a derivative of homoserine, an amino acid, and is often used as an intermediate in the synthesis of various complex molecules. The compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, a methyl ester group, and a tosylate group, which makes it a versatile reagent in organic chemistry.

Mechanism of Action

Mode of Action

The compound contains a tosylate group , which is known to be a good leaving group. This suggests that it may undergo nucleophilic substitution reactions . The compound also contains an ester group, which could undergo hydrolysis .

Pharmacokinetics

The compound’s solubility could be influenced by the presence of the tosylate group, which is known to improve water solubility .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of (S)-N-Boc-L-homoserine Methyl Ester Tosylate. For example, the rate of hydrolysis of the ester group could be influenced by pH .

Biochemical Analysis

Cellular Effects

The effects of (S)-N-Boc-L-homoserine Methyl Ester Tosylate on various types of cells and cellular processes are complex and multifaceted. It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves a series of complex biochemical reactions. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This may be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses. The specific dosage effects can vary depending on the specific animal model and experimental conditions used.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux and metabolite levels . The specific metabolic pathways it is involved in, and the nature of its involvement, are areas of active research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins It can also influence its localization or accumulation within cells

Subcellular Localization

The subcellular localization of this compound can influence its activity or function. This can involve targeting signals or post-translational modifications that direct it to specific compartments or organelles . The specific mechanisms of subcellular localization and their effects on the compound’s function are areas of active research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-L-homoserine Methyl Ester Tosylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(S)-N-Boc-L-homoserine Methyl Ester Tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Deprotection: Trifluoroacetic acid in dichloromethane

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives of the original compound.

    Hydrolysis: N-Boc-L-homoserine.

    Deprotection: L-homoserine methyl ester

Comparison with Similar Compounds

Similar Compounds

    (S)-N-Boc-L-homoserine: Lacks the methyl ester and tosylate groups.

    (S)-N-Boc-L-homoserine Methyl Ester: Lacks the tosylate group.

    (S)-N-Boc-L-homoserine Tosylate: Lacks the methyl ester group

Uniqueness

(S)-N-Boc-L-homoserine Methyl Ester Tosylate is unique due to the presence of all three functional groups (Boc, methyl ester, and tosylate), which provide it with a high degree of reactivity and versatility in organic synthesis. This combination allows for selective reactions and the formation of complex molecules with high precision .

Properties

CAS No.

120042-09-3

Molecular Formula

C17H25NO7S

Molecular Weight

387.4 g/mol

IUPAC Name

methyl (2S)-4-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C17H25NO7S/c1-12-6-8-13(9-7-12)26(21,22)24-11-10-14(15(19)23-5)18-16(20)25-17(2,3)4/h6-9,14H,10-11H2,1-5H3,(H,18,20)/t14-/m0/s1

InChI Key

MIZRHFQHMHMZLF-AWEZNQCLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NC(CCO)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(=O)OC)NC(=O)OC(C)(C)C

Synonyms

N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Methyl Ester 4-Methylbenzenesulfonate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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